Computed Lipophilicity (XLogP3-AA) Head‑to‑Head Comparison: SCF₃/OMe Target vs. CF₃/OMe Analog and Des‑Methoxy SCF₃ Analog
The target compound exhibits an intermediate computed XLogP3-AA of 3.5, positioned 0.9 log units above the CF₃ analog Methyl 4-methoxy-3-(trifluoromethyl)benzoate (XLogP3-AA = 2.6) and 0.4 log units below the des‑methoxy SCF₃ analog Methyl 3-((trifluoromethyl)thio)benzoate (XLogP3 = 3.9) [1][2][3]. This balanced lipophilicity profile is a direct consequence of the combination of the highly lipophilic SCF₃ substituent with the moderately polar 4-methoxy group.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | Methyl 4-methoxy-3-(trifluoromethyl)benzoate: 2.6; Methyl 3-((trifluoromethyl)thio)benzoate: 3.9 |
| Quantified Difference | +0.9 (vs. CF₃ analog); −0.4 (vs. des‑methoxy SCF₃ analog) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
Procurement choice directly affects candidate lipophilicity by up to 0.9 log units, altering predicted passive membrane permeability and oral bioavailability in early-stage drug design.
- [1] PubChem Compound Summary. Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate; CID 71378643. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary. Methyl 4-methoxy-3-(trifluoromethyl)benzoate; CID 19360538. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem Compound Summary. Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester; CID 15584687. National Center for Biotechnology Information, 2025. View Source
